An In-Depth Technical Guide to 4-Cyclopropyl-3-methylaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Cyclopropyl-3-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-cyclopropyl-3-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's structural features, spectroscopic signature, synthesis methodologies, and reactivity profile. Furthermore, it explores the significant role of the cyclopropyl motif in medicinal chemistry, contextualizing the utility of 4-cyclopropyl-3-methylaniline in modern drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
4-Cyclopropyl-3-methylaniline, with the CAS number 1208091-47-7, is an aromatic amine that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique structure, featuring a sterically demanding cyclopropyl group adjacent to a methyl-substituted aniline ring, provides a valuable scaffold for the development of novel therapeutic agents and agrochemicals.[2][3] The presence of the cyclopropyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as increased metabolic stability and enhanced potency, making 4-cyclopropyl-3-methylaniline a sought-after intermediate.[2] This guide aims to be a thorough resource for scientists, providing critical data and procedural insights to facilitate its effective use in research and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4-cyclopropyl-3-methylaniline is fundamental to its application in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1][4] |
| Molecular Weight | 147.22 g/mol | [1][4] |
| CAS Number | 1208091-47-7 | [1] |
| Appearance | Not explicitly stated, but related anilines are typically colorless to pale yellow liquids or solids. | |
| Purity | ≥ 95% (as offered by commercial suppliers) | [3][4] |
| Storage | 2-8°C, under an inert atmosphere, and protected from light. | [3] |
| Predicted XlogP | 2.5 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Spectroscopic Characterization
The structural elucidation of 4-cyclopropyl-3-methylaniline is confirmed through various spectroscopic techniques. While a full experimental spectrum is not publicly available, predicted data and analysis of related structures provide a reliable spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the cyclopropyl protons, and the amine protons. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The methyl group would present as a singlet around 2.0-2.3 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region (typically 0.5-1.0 ppm for the CH₂ groups and 1.5-2.0 ppm for the CH proton). The amine protons would show a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-150 ppm. The methyl carbon would appear around 15-20 ppm. The cyclopropyl carbons would be observed in the upfield region, typically between 5 and 15 ppm for the CH₂ carbons and 10-20 ppm for the CH carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 4-cyclopropyl-3-methylaniline would exhibit characteristic absorption bands. Key expected peaks include:
-
N-H stretching: A pair of medium to strong bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl and cyclopropyl groups.
-
C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
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N-H bending: A band around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 147. Subsequent fragmentation would likely involve the loss of a methyl group or cleavage of the cyclopropyl ring. Predicted collision cross-section data for various adducts are available, which can be useful for identification in complex matrices.[2]
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 4-cyclopropyl-3-methylaniline is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous preparations. A common strategy involves the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.
Proposed Synthetic Workflow:
Figure 1. Proposed Suzuki-Miyaura coupling for the synthesis of 4-cyclopropyl-3-methylaniline.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent system such as a mixture of toluene and water, add cyclopropylboronic acid (1.2-1.5 eq) and a base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0-3.0 eq).
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove any dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more modern catalyst system like Pd(dppf)Cl₂, to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-cyclopropyl-3-methylaniline.
Causality in Experimental Choices:
-
Choice of Catalyst and Base: The selection of the palladium catalyst and base is crucial for the efficiency of the Suzuki-Miyaura coupling. The catalyst's ligand sphere influences its reactivity and stability, while the base is required to activate the boronic acid.
-
Inert Atmosphere: The necessity of an inert atmosphere is to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.
Reactivity Profile
The reactivity of 4-cyclopropyl-3-methylaniline is primarily dictated by the nucleophilic character of the amino group and the potential for electrophilic substitution on the aromatic ring.
-
N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides or acyl chlorides to form the corresponding secondary or tertiary amines and amides, respectively. These reactions are fundamental for incorporating the 4-cyclopropyl-3-methylaniline scaffold into larger molecules.
-
Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group being a strong ortho-, para-director. The positions ortho to the amino group are the most likely sites for substitution reactions like halogenation, nitration, and sulfonation.
Applications in Drug Development and Agrochemicals
4-Cyclopropyl-3-methylaniline serves as a pivotal intermediate in the synthesis of various biologically active molecules.[2][3]
-
Pharmaceuticals: It is a key component in the development of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including central nervous system disorders and inflammatory diseases.[3] The cyclopropyl group is often introduced to block metabolic pathways, thereby increasing the drug's half-life, and to provide conformational rigidity, which can lead to enhanced binding affinity and selectivity for its biological target.
-
Agrochemicals: This compound is also utilized in the synthesis of modern herbicides and fungicides.[3] The stability and reactivity of the aniline moiety make it suitable for various coupling reactions used in the construction of complex agrochemical structures.[3]
Logical Relationship of Cyclopropyl Group to Drug Efficacy:
Figure 2. Contribution of the cyclopropyl moiety to improved drug properties.
Safety and Handling
4-Cyclopropyl-3-methylaniline is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
4-Cyclopropyl-3-methylaniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features, particularly the presence of the cyclopropyl group, offer distinct advantages in the design of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization. As the demand for more sophisticated and effective chemical entities grows, the importance of such well-characterized building blocks will undoubtedly continue to increase.
References
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PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-cyclopropyl-3-methylaniline (C10H13N). Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Cyclopropyl-3-methylaniline. Retrieved from [Link]
Sources
- 1. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-cyclopropyl-3-methylaniline (C10H13N) [pubchemlite.lcsb.uni.lu]
- 3. 4-Cyclopropyl-3-methylaniline [myskinrecipes.com]
- 4. CAS 1208091-47-7 | 3730-1-42 | MDL MFCD14585533 | 4-Cyclopropyl-3-methylaniline | SynQuest Laboratories [synquestlabs.com]
